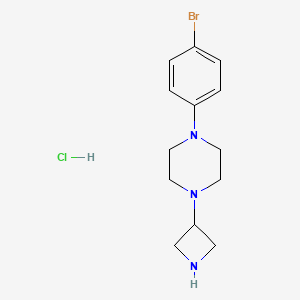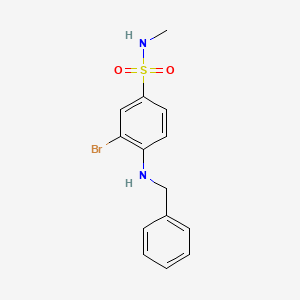
4-(Benzylamino)-3-bromo-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The presence of bromine, methyl, and phenylmethyl groups in its structure contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide typically involves multiple steps. One common method includes the amidation reaction, where a benzenesulfonamide derivative is reacted with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The product is then purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide include other benzenesulfonamide derivatives such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Known for its antibacterial properties.
4-[(4-oxo-4,5-Dihydrothiazol-2-yl)amino]benzenesulfonamide: Exhibits significant anticancer activity.
The uniqueness of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C14H15BrN2O2S |
|---|---|
Molekulargewicht |
355.25 g/mol |
IUPAC-Name |
4-(benzylamino)-3-bromo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O2S/c1-16-20(18,19)12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
InChI-Schlüssel |
AXIVTTWAGCTZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



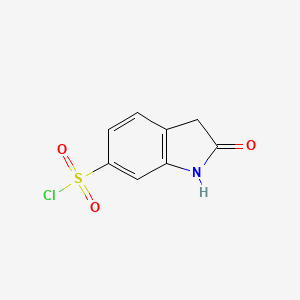
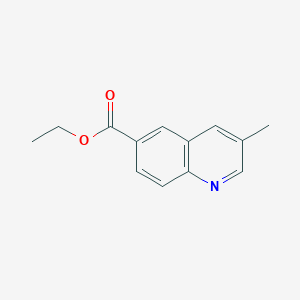
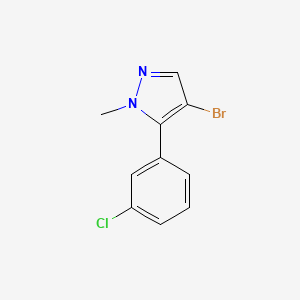
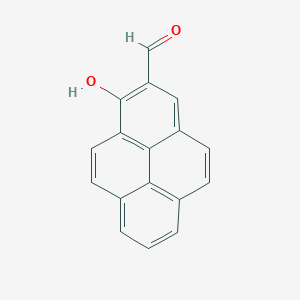
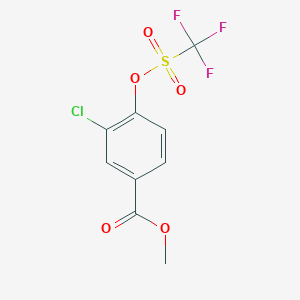
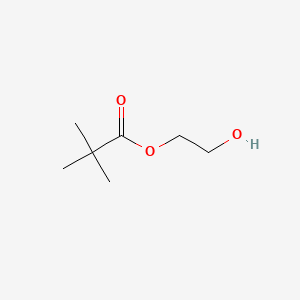
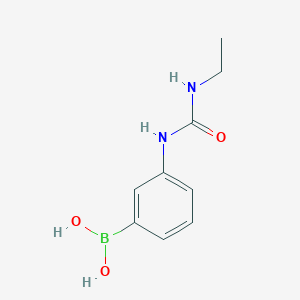
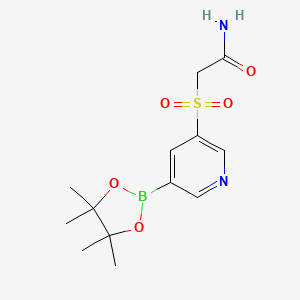
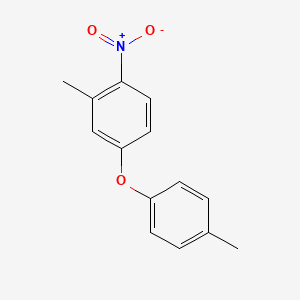
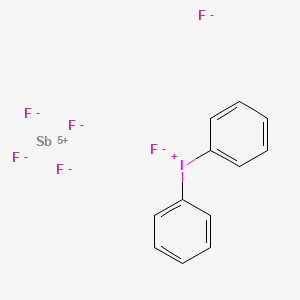
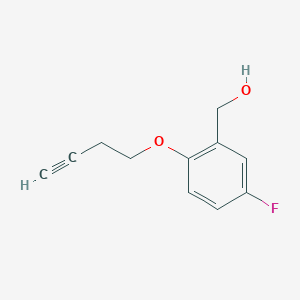
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
